Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol typically involves the reaction of 5-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A related compound with similar structural features but different functional groups.
6-Amino-2-chloropyrimidin-4-ol: Another pyrimidine derivative with potential biological activities.
Uniqueness
2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88627-16-1 |
---|---|
Molecular Formula |
C8H13ClN4O2 |
Molecular Weight |
232.67 g/mol |
IUPAC Name |
2-[(5-amino-6-chloropyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H13ClN4O2/c9-7-6(10)8(12-5-11-7)13(1-3-14)2-4-15/h5,14-15H,1-4,10H2 |
InChI Key |
ORULTSIVHFGKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.